molecular formula C9H10ClNS B1597061 N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride CAS No. 55246-78-1

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride

Cat. No.: B1597061
CAS No.: 55246-78-1
M. Wt: 199.7 g/mol
InChI Key: FEZXLOXGKBWRCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride typically involves the reaction of N-methyl-N-(4-methylphenyl)amine with thiophosgene (CSCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaled-up reaction vessels and more stringent controls to ensure purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride involves its reactivity with nucleophiles, leading to the formation of thiocarbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or modifying their function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-phenylthiocarbamoyl chloride
  • N-Methyl-N-(4-chlorophenyl)thiocarbamoyl chloride
  • N-Methyl-N-(4-methoxyphenyl)thiocarbamoyl chloride

Uniqueness

N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)carbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-7-3-5-8(6-4-7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXLOXGKBWRCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374964
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55246-78-1
Record name N-Methyl-N-(4-methylphenyl)thiocarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55246-78-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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